molecular formula C27H44O2 B1239980 (25R)-5beta-spirostan

(25R)-5beta-spirostan

Cat. No. B1239980
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-TYGTVKRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-5beta-spirostan is a 5beta-spirostan.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

(25R)-5beta-spirostan has been identified in steroidal saponins isolated from Dracaena ombet leaves, exhibiting significant analgesic and anti-inflammatory activities. This demonstrates its potential in pain relief and inflammation reduction.

Structural Analysis and Properties

In a study focusing on the structural analysis of steroidal sapogenins, (25R)-5beta-spirostan was among the compounds investigated. The analysis provided insights into the compound's structure and its properties in different states.

Isolation from Natural Sources

(25R)-5beta-spirostan has been successfully isolated from the underground parts of Tupistra chinensis, indicating its presence in various plant species and underlining its significance in natural product research.

Antitumor Activities

In the context of cancer research, (25R)-5beta-spirostan showed the capability to suppress the proliferation and migration of malignant glioma cells, highlighting its potential as an antitumor agent.

Cytotoxic Properties

The compound has been identified in saponins isolated from various plants like Asparagus oligoclonos and Allium porrum. These saponins exhibited cytotoxicity against human tumor cell lines, suggesting (25R)-5beta-spirostan's role in potential anticancer therapies.

Antimycotic Activity

Spirostanol saponins containing (25R)-5beta-spirostan from Solanum chrysotrichum leaves demonstrated antimycotic activity, indicating its use in treating fungal infections.

properties

Product Name

(25R)-5beta-spirostan

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

INLFWQCRAJUDCR-TYGTVKRDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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